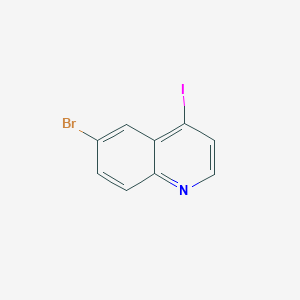
6-Bromo-4-iodoquinoline
概要
説明
6-Bromo-4-iodoquinoline (6BIQ) is a heterocyclic aromatic compound that has been widely studied due to its versatile properties and wide range of applications. 6BIQ has been found to have a range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-bacterial effects. It has also been used as a catalyst in various chemical reactions. 6BIQ has the potential to be used in the development of new drugs and therapies, as well as for laboratory experiments.
科学的研究の応用
Synthesis and Intermediate for Biologically Active Compounds
6-Bromo-4-iodoquinoline is an important intermediate in the synthesis of various biologically active compounds. For example, it is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving a cyclization reaction and a substitution reaction. This process has been utilized for creating compounds like GSK2126458, highlighting its significance in medicinal chemistry (Wang et al., 2015).
Utility in Synthesis of Quinazolinones
This compound has been used in the synthesis of 6-aminoquinazolin-4(3H)-ones. These compounds require platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. The SNAr reaction at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus has been reported, showcasing its role in developing novel chemical entities (Barlaam et al., 2012).
Involvement in One-Pot Synthesis
This compound has been employed in a three-component one-pot synthesis involving the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide. This method has been extended to the preparation of 6-iodoquinolines, demonstrating its versatility in facilitating efficient synthetic pathways (Wu et al., 2010).
Regioselective Functionalization in Synthesis
The regioselective sequential palladium-catalyzed cross-coupling reactions involving this compound have been utilized for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones. This method has proven to be practical for generating a variety of chemically diverse 4-quinolones, underlining its applicability in the creation of complex molecular structures (Mugnaini et al., 2011).
Role in Antimicrobial Drug Discovery
Halogenated quinoline building blocks, such as those derived from this compound, are crucial in antimicrobial drug discovery. A scalable synthesis route for these compounds has been developed, with an emphasis on their application in the discovery of new antibiotics (Flagstad et al., 2014).
Pharmacological Potential
Compounds derived from 6-bromoquinazolinones, including those synthesized from this compound, have shown pharmacological importance, with activities such as anti-inflammatory, analgesic, and antibacterial properties. These derivatives are significant for their potential therapeutic applications (Rajveer et al., 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and seeking medical advice if feeling unwell .
作用機序
Target of Action
6-Bromo-4-iodoquinoline is an important intermediate for the synthesis of many biologically active compounds . .
Mode of Action
It’s known that it’s synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction
Pharmacokinetics
It’s noted that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.44 , which can influence its distribution and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . This suggests that light, moisture, and temperature could affect its stability and potentially its efficacy.
生化学分析
Biochemical Properties
6-Bromo-4-iodoquinoline plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . The interactions of this compound with these enzymes are essential for its role in modulating cellular signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the PI3K/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival . By modulating this pathway, this compound can impact cellular functions such as apoptosis, autophagy, and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its role as an intermediate in the synthesis of PI3K/mTOR inhibitors suggests that it may bind to these enzymes, altering their activity and downstream signaling pathways . This binding interaction is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular signaling and metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. Its role in the synthesis of PI3K/mTOR inhibitors highlights its involvement in metabolic pathways related to cell growth and survival . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
6-bromo-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLFNVNIISPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590593 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-23-8 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-bromo-4-iodoquinoline?
A1: this compound serves as a crucial building block in the multi-step synthesis of various biologically active compounds. One notable example is GSK2126458, though the specific biological activity of this compound is not detailed in the provided research [].
Q2: How is the structure of this compound confirmed in the research?
A2: The researchers primarily utilized ¹H NMR (proton nuclear magnetic resonance) spectroscopy to confirm the structure of both the final product, this compound, and the intermediate compound, 6-bromoquinolin-4-ol [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
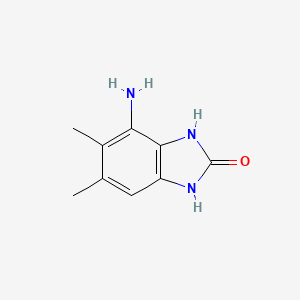
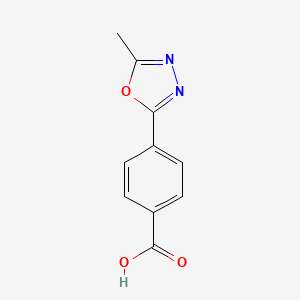
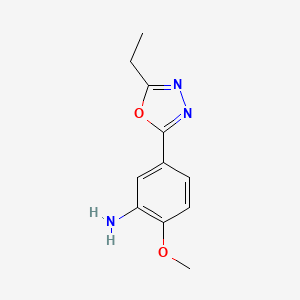
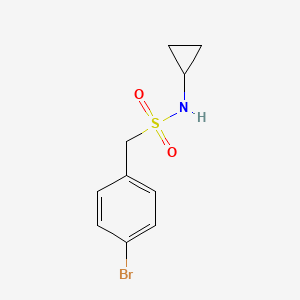
![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
